molecular formula C21H17ClN4O3 B251020 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B251020
M. Wt: 408.8 g/mol
InChI Key: HKDRSGFRHSUWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Moreover, it has been found to inhibit the growth and proliferation of cancer cells and to reduce the viral load in infected cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Moreover, it has been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide. Some of the potential areas of research include:
1. Development of novel anti-inflammatory, anti-cancer, and anti-viral drugs based on this compound.
2. Investigation of the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
3. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
4. Development of new methods for the detection and quantification of this compound in biological samples.
5. Exploration of the potential use of this compound as a photosensitizer for photodynamic therapy.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory, anti-cancer, and anti-viral agent, as well as a fluorescent probe and photosensitizer, makes it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide involves the reaction of 6-chloro-2-phenylbenzotriazole with 3,4-dimethoxybenzoyl chloride in the presence of a base. The product is obtained in good yield and purity, making it suitable for further research.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Moreover, it has also been studied for its use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H17ClN4O3/c1-28-19-9-8-13(10-20(19)29-2)21(27)23-16-12-18-17(11-15(16)22)24-26(25-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27)

InChI Key

HKDRSGFRHSUWKW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC

Origin of Product

United States

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